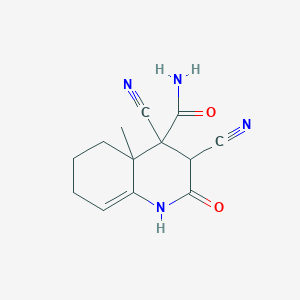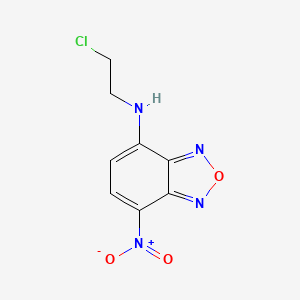
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, oxo, and carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of appropriate precursors to form the quinoline core. This is followed by the introduction of cyano groups through nucleophilic substitution reactions. The final steps often involve the addition of the carboxamide group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.
化学反応の分析
Types of Reactions
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The cyano and oxo groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, modulating biochemical pathways.
類似化合物との比較
Similar Compounds
Quinoline: A simpler analog with a similar core structure but lacking the additional functional groups.
4-Hydroxyquinoline: Contains a hydroxyl group, offering different reactivity and biological activity.
2,4-Dicyanoquinoline: Shares the cyano groups but differs in the position and number of functional groups.
Uniqueness
3,4-Dicyano-4a-methyl-2-oxo-1,2,3,4,4a,5,6,7-octahydroquinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
特性
分子式 |
C13H14N4O2 |
|---|---|
分子量 |
258.28 g/mol |
IUPAC名 |
3,4-dicyano-4a-methyl-2-oxo-3,5,6,7-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c1-12-5-3-2-4-9(12)17-10(18)8(6-14)13(12,7-15)11(16)19/h4,8H,2-3,5H2,1H3,(H2,16,19)(H,17,18) |
InChIキー |
CAZBIEWUMZDLJN-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC=C1NC(=O)C(C2(C#N)C(=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(furan-2-ylmethyl)-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11050659.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11050667.png)
![6-(1-ethyl-1H-pyrazol-4-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050672.png)
![6-(4-chloro-5-methyl-1H-pyrazol-3-yl)-3-(2-methylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050674.png)
![4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole](/img/structure/B11050676.png)

![1-(4-Methoxybenzyl)-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11050687.png)
![(2E)-2-{[4-(azepan-1-ylmethyl)thiophen-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B11050692.png)
![ethyl [4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B11050699.png)
![Imidazo[1,2-a]pyridine-2-methanamine, N-(4-chloro-2-methoxyphenyl)-](/img/structure/B11050707.png)
![[4-(Benzylsulfamoyl)phenoxy]acetate](/img/structure/B11050715.png)
![4-[(4-Fluorophenyl)carbamoyl]-2,3-diphenyl-1,2-oxazolidine-5-carboxylic acid](/img/structure/B11050719.png)
![4-(3-Hydroxyphenyl)-2-phenyl-5-(1,3-thiazol-2-YL)-3-(2-thienyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(2H)-one](/img/structure/B11050731.png)